N6pA vs. Unmodified Adenosine: Alkyne Functional Group Enables CuAAC Click Detection
N6pA contains a terminal alkyne moiety (-C≡CH) at the N6 position that enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing detection probes, a capability completely absent in unmodified adenosine [1]. This structural modification permits covalent conjugation to biotin-azide for affinity purification or fluorescent dye-azides for microscopic imaging of labeled RNA transcripts [2]. Unmodified adenosine lacks any reactive handle for bioorthogonal chemistry, precluding its use in click-based detection workflows .
| Evidence Dimension | Click chemistry compatibility (CuAAC reactivity) |
|---|---|
| Target Compound Data | Terminal alkyne group at N6 position; reactive with azides under Cu(I) catalysis |
| Comparator Or Baseline | Unmodified adenosine: No alkyne group present; no CuAAC reactivity |
| Quantified Difference | Qualitative difference: Reactive vs. non-reactive |
| Conditions | Standard CuAAC conditions: CuSO₄, sodium ascorbate, ligand (e.g., TBTA or THPTA), azide-conjugated probe in aqueous buffer |
Why This Matters
Procurement of N6pA is essential for any experimental workflow requiring covalent conjugation of adenosine-incorporated RNA to detection, purification, or immobilization moieties via click chemistry, a functional gap that unmodified adenosine cannot bridge.
- [1] Presolski SI et al. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. 2011;3:153. View Source
- [2] Hong V et al. Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angew Chem Int Ed. 2009;48:9879. View Source
